molecular formula C8H6ClNS2 B3050880 7-Chloro-2-(methylthio)benzo[d]thiazole CAS No. 2942-18-9

7-Chloro-2-(methylthio)benzo[d]thiazole

Cat. No.: B3050880
CAS No.: 2942-18-9
M. Wt: 215.7 g/mol
InChI Key: XOQZYOLFJNHFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(methylthio)benzo[d]thiazole: is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a methylthio group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(methylthio)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-Chloro-2-(methylthio)benzo[d]thiazole is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology: The compound has shown potential in biological studies due to its structural similarity to biologically active thiazoles. It is investigated for its antimicrobial, antifungal, and anticancer properties .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They are studied for their ability to inhibit specific enzymes and receptors involved in various diseases .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(methylthio)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2-(methylthio)benzo[d]thiazole is unique due to the presence of both the chlorine atom and the methylthio group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

7-chloro-2-methylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS2/c1-11-8-10-6-4-2-3-5(9)7(6)12-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZYOLFJNHFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499824
Record name 7-Chloro-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-18-9
Record name 7-Chloro-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-(methylthio)benzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
7-Chloro-2-(methylthio)benzo[d]thiazole
Reactant of Route 3
Reactant of Route 3
7-Chloro-2-(methylthio)benzo[d]thiazole
Reactant of Route 4
Reactant of Route 4
7-Chloro-2-(methylthio)benzo[d]thiazole
Reactant of Route 5
Reactant of Route 5
7-Chloro-2-(methylthio)benzo[d]thiazole
Reactant of Route 6
Reactant of Route 6
7-Chloro-2-(methylthio)benzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.